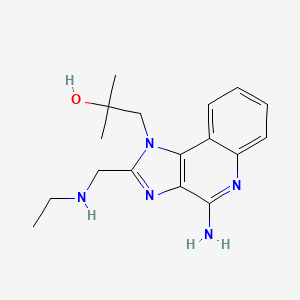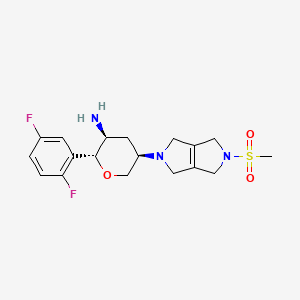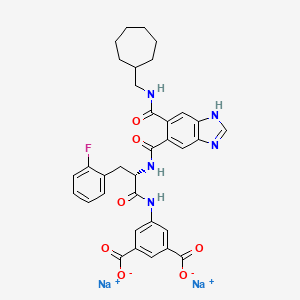
GL-V9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GL-V9 is an AMPK activator, protecting against colitis-associated colorectal cancer by limiting NLRP3 inflammasome through autophagy.
科学的研究の応用
Metabolism Characteristics and Pathway
GL-V9, a derivative of wogonin, exhibits potent anti-tumor activity. A study focused on its metabolism, revealing that 5-O-glucuronide GL-V9 is its dominant phase II metabolite, formed via glucuronidation reaction. This reaction is significant across species, with particular enzymes like rUGT1A9 showing strong catalytic capacity (Xing et al., 2019).
Anti-inflammatory and Anti-cancer Properties
GL-V9 has shown protective effects against dextran sulfate sodium (DSS)-induced colitis, attributed to its anti-inflammatory and antioxidant properties. It enhances cellular antioxidant defenses and inhibits pro-inflammatory cytokines, suggesting its potential as a drug for colitis (Zhao et al., 2015).
Apoptosis Induction in Cancer Cells
In human hepatocellular carcinoma HepG2 cells, GL-V9 induces apoptosis and G2/M cell cycle arrest, primarily through the mitochondrial pathway. It affects various cellular components, such as caspase activation and Bcl-2/Bax expression ratio, highlighting its therapeutic potential against hepatoma (Li et al., 2011).
Inhibition of Cancer Cell Invasion
GL-V9 also exhibits anti-invasive and anti-metastatic activities in human breast carcinoma cells. It suppresses cell adhesive ability, migration, and invasion, potentially through downregulating MMP-2 and MMP-9 expression and activity. This suggests GL-V9's role in preventing tumor growth and metastasis (Li et al., 2011).
Pharmacokinetic Behavior
A study on GL-V9's pharmacokinetics showed that pulmonary delivery significantly improves its bioavailability compared to oral administration. This finding is crucial for developing effective administration methods for GL-V9 based therapies (Xing et al., 2019).
Suppression of Colorectal Cancer Cell Invasion
GL-V9 can suppress colorectal cancer cell invasion and migration through the PI3K/Akt and MMP-2/9 pathways. This further underlines its potential as a novel therapeutic agent against colorectal cancer metastasis (Gu et al., 2021).
Impact on Breast Cancer Cell Metabolism
In breast cancer cells, GL-V9 disrupts glycolysis and induces apoptosis by affecting hexokinase II (HKII) localization and expression. It indicates GL-V9's potential in altering cancer cell energy metabolism and its use as a candidate for breast carcinoma treatment (Guo et al., 2019).
Senolytic Effects in Breast Cancer
GL-V9 has been identified as a senolytic agent, capable of eliminating senescent cancer cells, thereby potentially improving cancer chemotherapy outcomes (Yang et al., 2021).
Apoptosis in Gastric Cancer Cells
In gastric cancer cells, GL-V9 induces apoptosis through Ca2+-dependent pathways and shows promise as a therapeutic agent against gastric cancer (Zhao et al., 2017).
Absorption and Metabolism
GL-V9's absorption and metabolism have been studied to understand its pharmacokinetic characteristics better. The research suggests that while it has high permeability, its systemic exposure is affected by metabolism (Xing et al., 2019).
Role in Hepatocellular Carcinoma
GL-V9 induces upregulation and mitochondrial localization of NAG-1 in hepatocellular carcinoma cells, contributing to apoptosis and tumor growth inhibition. This underlines its potential in hepatocellular carcinoma therapy (Zhang et al., 2017).
Effect on Cutaneous Squamous Cell Carcinoma
GL-V9 shows potential in treating cutaneous squamous cell carcinoma by inducing apoptosis and autophagy, impacting AKT-regulated signals and glucose metabolism (Zhu et al., 2020).
Anti-fibrotic Effects in Liver Fibrosis
GL-V9 demonstrates anti-fibrotic effects by promoting senescence in hepatic stellate cells and inhibiting liver fibrosis, indicating its therapeutic potential in treating liver fibrosis (Zhao et al., 2022).
特性
CAS番号 |
1178583-19-1 |
|---|---|
製品名 |
GL-V9 |
分子式 |
C24H27NO5 |
分子量 |
409.48 |
IUPAC名 |
5-Hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl)butoxy)-4H-chromen-4-one |
InChI |
InChI=1S/C24H27NO5/c1-28-23-21(29-14-8-7-13-25-11-5-6-12-25)16-19(27)22-18(26)15-20(30-24(22)23)17-9-3-2-4-10-17/h2-4,9-10,15-16,27H,5-8,11-14H2,1H3 |
InChIキー |
UTBSFLRYDHWNGC-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=CC=C2)OC3=C1C(O)=CC(OCCCCN4CCCC4)=C3OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GL-V9; GLV9; GL V9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



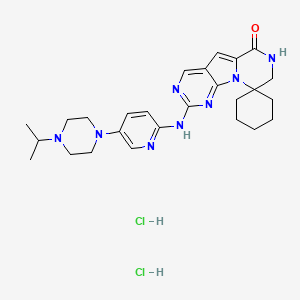
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
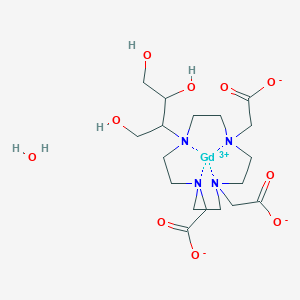
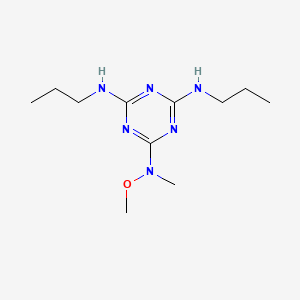
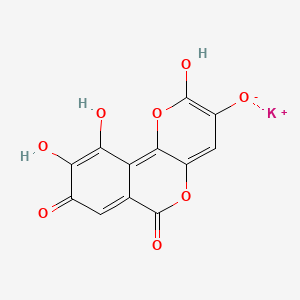
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
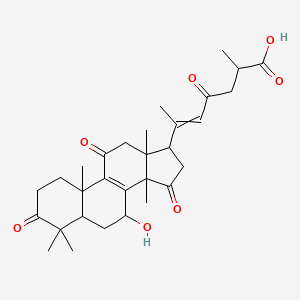
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
